molecular formula C12H14N2O2 B2529681 3-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropanoic acid CAS No. 95242-09-4

3-(1H-1,3-benzodiazol-2-yl)-2,2-dimethylpropanoic acid

Cat. No. B2529681
CAS RN: 95242-09-4
M. Wt: 218.256
InChI Key: YJOYXRINXOHSNM-UHFFFAOYSA-N
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Patent
US04517188

Procedure details

A solution of o-phenylenediamine (5.4 g, 0.05 mole) and 2,2-dimethylsuccinic acid (7.5 g, 0.05 mole) in 50 mL of 4.8 N HCl was refluxed without condenser until the total volume was reduced to about 20 mL. Evaporation at 100° and 40 torr afforded a green paste which was taken up in 100 mL H2O and made alkaline (pH 9) with 20% NaOH. The mixture was filtered removing tarry matter and the clear yellow filtrate was concentrated, cooled and the pH adjusted to about 6 by addition of acetic acid. A light yellow solid precipitated and was isolated by filtration and dried in air to give 9 g of α,α-dimethyl-1H-2-benzimidazolepropanoic acid, m.p. 223°-226° (dec). Recrystallization from acetonitrile-methyl ethyl ketone-methanol (30-30-40) afforded 6.7 g (61%) of colorless needles, m.p. 266°-267° (dec).
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[CH3:9][C:10]([CH3:18])([CH2:14][C:15](O)=O)[C:11]([OH:13])=[O:12].[OH-].[Na+]>Cl.O>[CH3:9][C:10]([CH3:18])([CH2:14][C:15]1[NH:8][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=2[N:7]=1)[C:11]([OH:13])=[O:12] |f:2.3|

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
7.5 g
Type
reactant
Smiles
CC(C(=O)O)(CC(=O)O)C
Name
Quantity
50 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation at 100°
CUSTOM
Type
CUSTOM
Details
40 torr afforded a green paste which
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
removing tarry matter
CONCENTRATION
Type
CONCENTRATION
Details
the clear yellow filtrate was concentrated
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
the pH adjusted to about 6 by addition of acetic acid
CUSTOM
Type
CUSTOM
Details
A light yellow solid precipitated
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried in air

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)O)(CC1=NC2=C(N1)C=CC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.